beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-: is a complex organic compound that belongs to the class of beta-amino acids. This compound is characterized by the presence of a beta-alanine backbone substituted with a cyclohexylamino group and an anthracenyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the beta-alanine backbone: This can be achieved through the decarboxylation of L-aspartate, catalyzed by aspartate decarboxylase.
Introduction of the cyclohexylamino group: This step involves the reaction of beta-alanine with cyclohexylamine under appropriate conditions to form the N-cyclohexyl-beta-alanine intermediate.
Attachment of the anthracenyl moiety: The final step involves the coupling of the N-cyclohexyl-beta-alanine intermediate with an anthracenyl derivative, such as 9,10-dihydro-9,10-dioxoanthracene, under suitable reaction conditions.
Industrial Production Methods: Industrial production of beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinone derivatives of the anthracenyl moiety.
Reduction: Dihydro derivatives of the anthracenyl moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of novel compounds:
Biology:
Biological activity studies: The compound’s structural features make it a candidate for studying biological activities such as antibacterial, antiviral, and anticancer properties.
Medicine:
Drug development: The compound’s potential biological activities make it a subject of interest in drug discovery and development, particularly for designing new therapeutic agents.
Industry:
Wirkmechanismus
The mechanism of action of beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features . For example, the anthracenyl moiety can interact with DNA and proteins, leading to potential anticancer effects . The cyclohexylamino group can modulate the activity of enzymes involved in neurotransmitter synthesis and metabolism .
Vergleich Mit ähnlichen Verbindungen
N-(4-iodophenyl)-beta-alanine derivatives: These compounds share the beta-alanine backbone but differ in the substituent groups, leading to variations in their biological activities.
beta-N-Methylamino-L-alanine (BMAA): A non-protein amino acid with neurotoxic properties, structurally similar to beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- but with different biological effects.
Uniqueness: The uniqueness of beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- lies in its combination of the beta-alanine backbone with the cyclohexylamino and anthracenyl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
68003-43-0 |
---|---|
Molekularformel |
C23H24N2O4 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
3-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]propanoic acid |
InChI |
InChI=1S/C23H24N2O4/c26-19(27)12-13-24-17-10-11-18(25-14-6-2-1-3-7-14)21-20(17)22(28)15-8-4-5-9-16(15)23(21)29/h4-5,8-11,14,24-25H,1-3,6-7,12-13H2,(H,26,27) |
InChI-Schlüssel |
XYEVKYLQCGMFEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=C3C(=C(C=C2)NCCC(=O)O)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.